1-Methoxynaphthalene-2-acetonitrile
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Overview
Description
2-(1-methoxynaphthalen-2-yl)acetonitrile is an organic compound with the molecular formula C13H11NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group and an acetonitrile group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methoxynaphthalen-2-yl)acetonitrile typically involves the reaction of 1-methoxynaphthalene with acetonitrile under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where 1-methoxynaphthalene reacts with acetonitrile in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of 2-(1-methoxynaphthalen-2-yl)acetonitrile may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including precise control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-(1-methoxynaphthalen-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Substitution reactions often require strong bases or nucleophiles, such as sodium hydride (NaH) or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
2-(1-methoxynaphthalen-2-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-methoxynaphthalen-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The methoxy and nitrile groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(7-methoxynaphthalen-1-yl)acetonitrile: This compound is structurally similar but has the methoxy group in a different position on the naphthalene ring.
2-(7-methoxynaphthalen-1-yl)acetic acid: This compound has a carboxylic acid group instead of a nitrile group.
Uniqueness
The position of the methoxy group and the presence of the nitrile group confer distinct properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
2-(1-methoxynaphthalen-2-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-15-13-11(8-9-14)7-6-10-4-2-3-5-12(10)13/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYNWGFXHYGXRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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